![molecular formula C23H14N4O4 B2517414 3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid CAS No. 384794-24-5](/img/structure/B2517414.png)

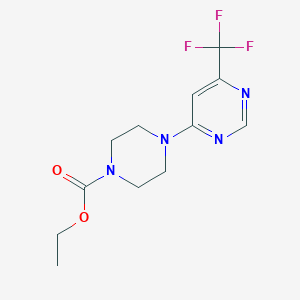

3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid” is a complex organic compound that contains a benzotriazole moiety . Benzotriazole derivatives have been extensively explored for the synthesis of natural and synthetic-based molecules of varied biological and pharmaceutical importance . They have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Synthesis Analysis

The synthesis of benzotriazole derivatives involves a variety of reactions . Benzotriazole can easily be introduced into a molecule, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving a benzotriazole moiety and a benzoic acid group. The benzotriazole moiety is a heterocyclic compound with a five-membered ring containing three consecutive nitrogen atoms .Chemical Reactions Analysis

Benzotriazole derivatives are known to undergo a variety of chemical reactions . They can act either as an acid or base, and can also bind to other species, utilizing the lone pair electrons .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be similar to those of other benzotriazole derivatives. Benzotriazole is a white-to-light tan solid, with a density of 1.36 g/mL .Aplicaciones Científicas De Investigación

Enantioselective Synthesis Applications

The compound's relevance in enantioselective synthesis is highlighted by research on derivatives of amino acids and benzoic acids. For instance, enantioselective synthesis methods have been developed for β-alanine derivatives, which are analogues of aromatic amino acids. These methods involve electrophilic attack mechanisms that could potentially be applied or be of relevance to the synthesis and application of the specified chemical (Arvanitis et al., 1998).

Photodynamic Therapy for Cancer Treatment

Compounds with benzotriazolyl groups have been investigated for their photodynamic therapy applications. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base highlights the potential of such compounds in generating singlet oxygen for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Research on amino acid and sulfamoyl derivatives attached to benzoimidazolyl moieties, which share a structural resemblance to benzotriazolyl compounds, demonstrates significant antimicrobial activities. This suggests potential applications of the specified chemical in developing antimicrobial agents (El-Meguid, 2014).

Synthesis of Peptidomimetics and Combinatorial Chemistry

The synthesis and characterization of novel amino acids for use as building blocks in peptidomimetics and combinatorial chemistry can provide a framework for understanding the applications of complex amino benzoic acid derivatives. Research in this area focuses on developing new methods for the efficient synthesis of unnatural amino acids (Pascal et al., 2000).

Polyaniline Doping

The doping of polyaniline with benzoic acid and its derivatives to modify electrical conductivity and other properties of polyaniline may suggest a broader range of applications for benzoic acid derivatives in materials science (Amarnath & Palaniappan, 2005).

Mecanismo De Acción

Target of Action

Benzotriazole derivatives have been found to bind with enzymes and receptors in biological systems .

Biochemical Pathways

Benzotriazole derivatives have been found to exhibit a broad spectrum of biological properties, suggesting they may interact with multiple pathways .

Pharmacokinetics

Benzoic acid, a component of this compound, is known to be conjugated to glycine in the liver and excreted as hippuric acid .

Result of Action

Benzotriazole derivatives have been found to have anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities .

Direcciones Futuras

The future directions for research into “3-[[3-(Benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid” and other benzotriazole derivatives are promising. Given their wide range of biological activities, they could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .

Propiedades

IUPAC Name |

3-[[3-(benzotriazol-1-yl)-1,4-dioxonaphthalen-2-yl]amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14N4O4/c28-21-15-8-1-2-9-16(15)22(29)20(27-18-11-4-3-10-17(18)25-26-27)19(21)24-14-7-5-6-13(12-14)23(30)31/h1-12,24H,(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXWJBVPCJURDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)N3C4=CC=CC=C4N=N3)NC5=CC=CC(=C5)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(3-Fluorophenyl)methyl]-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2517335.png)

![Methyl 4-[(4-nitrophenoxy)methyl]benzoate](/img/structure/B2517340.png)

![2-Chloro-1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B2517342.png)

![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B2517343.png)

![N-(4,4-difluorocyclohexyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2517346.png)

![5-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B2517350.png)

![2-Azaspiro[4.5]decan-8-ol;hydrochloride](/img/structure/B2517352.png)